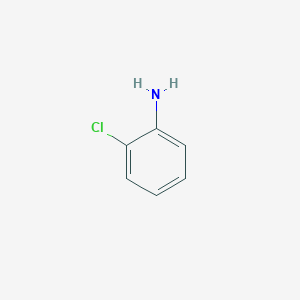

2-Chloroaniline

Description

Properties

IUPAC Name |

2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN, Array | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98038-21-2, 137-04-2 (hydrochloride) | |

| Record name | Poly(2-chloroaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98038-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021810 | |

| Record name | 2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-chloroaniline is a clear amber liquid with an amine odor. Occurs in both alpha and beta forms. (NTP, 1992), Clear amber liquid with an amine odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406 to 410 °F at 760 mmHg (NTP, 1992), 208.8 °C, 209 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

208 °F (NTP, 1992), 103 °C, 103 °C (closed cup), 108 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acid and in most organic solvents., Miscible in alcohol and ether, Soluble in alcohol, ether, benzene, and acetone., In water, 8165 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.213 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2114 at 22 °C/4 °C, 1.213 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.41 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 115.3 °F ; 5 mmHg at 162.1 °F; 760 mmHg at 407.8 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 50 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Amber liquid, Water-white to tan liquid, Colorless liquid | |

CAS No. |

95-51-2 | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G14I494T2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28.5 °F (NTP, 1992), -14 °C, -2 °C | |

| Record name | O-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 2-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-chloroaniline, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides a unique molecular fingerprint, essential for its identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.22 | dd | H-6 |

| 7.03 | dt | H-4 |

| 6.72 | dt | H-5 |

| 6.67 | dd | H-3 |

| 3.92 | s (broad) | -NH₂ |

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C-1 |

| 129.1 | C-4 |

| 127.4 | C-6 |

| 119.3 | C-2 |

| 118.8 | C-5 |

| 115.9 | C-3 |

Solvent: CDCl₃.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 127 | 100.0 | [M]⁺ |

| 129 | 32.5 | [M+2]⁺ (³⁷Cl isotope) |

| 92 | 21.9 | [M-Cl]⁺ |

| 65 | 30.5 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3440, 3360 | N-H stretching (asymmetric and symmetric) |

| 3060 | Aromatic C-H stretching |

| 1620 | N-H bending (scissoring) |

| 1590, 1480 | Aromatic C=C stretching |

| 1280 | C-N stretching |

| 745 | C-Cl stretching |

| 740 | C-H out-of-plane bending (ortho-disubstituted) |

Sample Phase: Liquid film.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 90 MHz (or higher field) NMR spectrometer is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum. Key acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.

-

Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is converted to a spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical workflow for spectroscopic analysis.

References

Synthesis and Preparation of 2-Chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-chloroaniline, a key intermediate in the pharmaceutical and chemical industries. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, pigments, and agrochemicals. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and challenges regarding yield, purity, cost, and environmental impact. This guide focuses on the most prevalent and effective methods: the reduction of 2-chloronitrobenzene and the direct chlorination of aniline, including strategies for regioselective synthesis.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on various factors, including the desired scale of production, available starting materials, and required purity of the final product. The following table summarizes quantitative data for the primary synthesis methods discussed in this guide.

| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Reduction of 2-Chloronitrobenzene with Iron/HCl | 2-Chloronitrobenzene, Iron powder, HCl | 97.2 | 99.99 | High yield and purity, cost-effective reagents. | Large amount of iron sludge waste. |

| Catalytic Hydrogenation of 2-Chloronitrobenzene | 2-Chloronitrobenzene, H₂, Catalyst (e.g., Pt/C, Raney Ni) | 78 - 98 | >99 | High selectivity, cleaner reaction, catalyst can be recycled. | Requires specialized high-pressure equipment. |

| Reduction of 2-Chloronitrobenzene with SnCl₂ | 2-Chloronitrobenzene, SnCl₂ | Excellent | High | Mild reaction conditions, high yield. | Stoichiometric amounts of tin salts are required. |

| Ortho-Selective Chlorination of Aniline | Aniline, Sulfuryl chloride, Organocatalyst | Good - High | High | Direct method, avoids pre-functionalization. | Requires careful control to avoid over-chlorination. |

| Chlorination of Acetanilide and Deprotection | Acetanilide, Chlorinating agent, Acid/Base | Good - High | High | Good control of regioselectivity. | Multi-step process (protection and deprotection). |

Experimental Protocols

Method 1: Reduction of 2-Chloronitrobenzene with Iron Powder and Hydrochloric Acid

This is a classic and industrially significant method for the synthesis of this compound.

Experimental Protocol:

-

In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloronitrobenzene, water, and iron powder in a mass ratio of 1:0.33:1.

-

Add a catalytic amount of concentrated hydrochloric acid (approximately 1.7% of the mass of 2-chloronitrobenzene).

-

Heat the reaction mixture to 90°C with vigorous stirring. The reaction is exothermic and may require initial cooling to maintain the temperature.

-

After the initial exothermic reaction subsides, maintain the temperature at 90°C and continue stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, the reaction mixture is transferred to a vacuum dryer for the separation of this compound, water, and iron sludge.

-

The crude this compound and water are co-distilled under vacuum at a temperature of 130°C and a pressure of -0.095 MPa.

-

The collected distillate is allowed to separate, and the organic layer containing crude this compound is collected.

-

The crude product is then purified by fractional distillation to obtain this compound with high purity.[1]

Method 2: Catalytic Hydrogenation of 2-Chloronitrobenzene

Catalytic hydrogenation offers a cleaner alternative to metal/acid reductions, avoiding the formation of large amounts of metallic waste.

Experimental Protocol:

-

In a high-pressure autoclave, charge 2-chloronitrobenzene and a suitable solvent (e.g., ethanol, methanol).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pt on Carbon, Raney Cobalt).

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with efficient stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Method 3: Ortho-Selective Direct Chlorination of Aniline

Direct chlorination of aniline is challenging due to the high reactivity of the aromatic ring, which often leads to a mixture of isomers and polychlorinated products. However, ortho-selective methods have been developed.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline substrate and a secondary amine organocatalyst (e.g., diisopropylamine).

-

Add an anhydrous solvent, such as toluene, and stir the mixture at room temperature (25°C).

-

Slowly add a solution of sulfuryl chloride in anhydrous toluene to the reaction mixture over a period of 10-15 minutes.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[2]

Method 4: Synthesis via Protection, Chlorination, and Deprotection of Aniline

To overcome the challenges of direct chlorination, the amino group of aniline can be protected as an acetamide. This moderates the reactivity and directs chlorination primarily to the ortho and para positions. Subsequent separation of isomers and deprotection yields the desired this compound.

Experimental Protocol:

Step 1: Acetylation of Aniline to Acetanilide

-

In a flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction is exothermic; maintain the temperature below 40°C.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Filter the solid, wash with cold water, and dry to obtain acetanilide.

Step 2: Chlorination of Acetanilide

-

Dissolve the dried acetanilide in a suitable solvent, such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent (e.g., chlorine gas dissolved in acetic acid, or sulfuryl chloride) while maintaining a low temperature.

-

After the addition, allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the chlorinated acetanilide isomers.

-

Filter the solid product and wash with water.

-

Separate the 2-chloroacetanilide from the 4-chloroacetanilide isomer by fractional crystallization or chromatography.

Step 3: Hydrolysis of 2-Chloroacetanilide to this compound

-

Reflux the isolated 2-chloroacetanilide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

After the hydrolysis is complete, cool the reaction mixture.

-

If acidic hydrolysis was performed, neutralize the solution with a base (e.g., sodium hydroxide) to liberate the free amine. If basic hydrolysis was used, the product can be extracted directly.

-

Extract the this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Reaction Pathways and Workflows

The following diagrams illustrate the core chemical transformations and a general experimental workflow for the synthesis of this compound.

Figure 1: Major synthetic pathways for the preparation of this compound.

Figure 2: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The reduction of 2-chloronitrobenzene, particularly using iron in acidic media, remains a robust and high-yielding method, well-suited for large-scale production. Catalytic hydrogenation presents a greener alternative with excellent selectivity. For syntheses starting from aniline, direct ortho-chlorination is a viable option with the appropriate catalytic system, while the use of a protecting group strategy offers a reliable, albeit longer, route with excellent control over regioselectivity. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize this compound in a laboratory setting.

References

2-Chloroaniline: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroaniline, an important industrial chemical intermediate, presents a significant toxicological profile of concern. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its toxicity. The primary mechanism of action is the induction of methemoglobinemia, leading to cellular hypoxia. This is a consequence of the metabolic activation of this compound by cytochrome P450 enzymes to reactive intermediates, primarily N-hydroxy-2-chloroaniline. These metabolites initiate a futile redox cycle within erythrocytes, oxidizing ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it incapable of oxygen transport. Beyond this primary hematotoxicity, this compound exposure is associated with secondary effects including hemolytic anemia, splenomegaly, and potential organ damage. Furthermore, this guide delves into the genotoxic potential of this compound, mediated by the formation of DNA adducts from its reactive metabolites, and explores the cellular signaling pathways implicated in its toxic effects, including the induction of oxidative stress and apoptosis. This document synthesizes quantitative toxicological data, detailed experimental methodologies, and visual representations of the key pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (2-CA) is an aromatic amine used in the synthesis of various products, including dyes, pigments, pesticides, and pharmaceuticals. Its widespread industrial use necessitates a thorough understanding of its toxicological properties and the molecular mechanisms driving them. Exposure to this compound can occur through inhalation, dermal contact, and ingestion, posing a risk to individuals in occupational settings. The primary toxicological manifestation of acute this compound exposure is methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to cyanosis and impaired oxygen delivery to tissues. Chronic exposure has been linked to spleen and hematopoietic system damage. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound, its primary and secondary toxic effects, genotoxicity, and the cellular signaling pathways it perturbs.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following exposure, this compound is readily absorbed through the skin, lungs, and gastrointestinal tract. It is then distributed throughout the body, with the liver being the primary site of accumulation and metabolism. The biotransformation of this compound is a critical determinant of its toxicity, as it leads to the formation of reactive metabolites.

The major metabolic pathways for this compound are:

-

N-hydroxylation: This is a key activation step catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of N-hydroxy-2-chloroaniline. This metabolite is a potent inducer of methemoglobinemia.

-

Ring Hydroxylation: CYP enzymes also catalyze the hydroxylation of the aromatic ring, primarily at the para-position, to form 4-amino-3-chlorophenol.

-

Conjugation: The parent compound and its hydroxylated metabolites undergo phase II conjugation reactions, including sulfation and glucuronidation, to form more water-soluble compounds that can be readily excreted. The major urinary metabolite is 4-amino-3-chlorophenyl sulfate.

-

N-acetylation: N-acetyltransferases (NATs) can acetylate the amino group of this compound, which is generally considered a detoxification pathway.

Excretion of this compound and its metabolites occurs predominantly through the urine.

Core Mechanism of Action: Methemoglobinemia

The central mechanism of this compound's acute toxicity is the induction of methemoglobinemia. This process is initiated by the metabolic activation of this compound to N-hydroxy-2-chloroaniline. This reactive metabolite enters erythrocytes and participates in a redox cycle that leads to the oxidation of hemoglobin.

The proposed steps are as follows:

-

N-hydroxy-2-chloroaniline is oxidized to a nitroso-2-chlorobenzene intermediate, with the concurrent reduction of oxyhemoglobin to methemoglobin.

-

The nitroso intermediate can be reduced back to N-hydroxy-2-chloroaniline by NADPH-dependent enzymes, allowing the cycle to continue.

This futile cycling rapidly converts a significant portion of hemoglobin to methemoglobin, diminishing the oxygen-carrying capacity of the blood and leading to tissue hypoxia. The clinical signs of methemoglobinemia include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, respiratory distress, seizures, and death.

Secondary Toxic Effects

Prolonged or high-dose exposure to this compound can lead to a cascade of secondary toxic effects, primarily stemming from the initial hematotoxicity:

-

Hemolytic Anemia: The oxidative stress generated by the redox cycling of this compound metabolites within erythrocytes can damage the red blood cell membrane, leading to hemolysis (destruction of red blood cells). This results in hemolytic anemia, characterized by a reduced red blood cell count, and can lead to the formation of Heinz bodies (denatured hemoglobin precipitates) within erythrocytes.

-

Splenomegaly: The spleen, as the primary site for filtering and removing damaged red blood cells, becomes enlarged (splenomegaly) due to the increased workload of clearing hemolyzed erythrocytes and those containing Heinz bodies.

-

Organ Damage: Chronic exposure and the resulting persistent hematotoxicity can lead to damage in other organs, including the liver and kidneys. This is likely due to a combination of hypoxia and the direct toxic effects of this compound and its metabolites.

Genotoxicity and Carcinogenicity

This compound has demonstrated genotoxic potential in various in vitro and in vivo assays. The mechanism of its genotoxicity is linked to the formation of reactive metabolites that can bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations if not repaired, potentially initiating the process of carcinogenesis.

While the carcinogenic potential of this compound in humans is not definitively established, some studies in animals suggest a concern. The formation of DNA adducts is a critical event in chemical carcinogenesis, and the ability of this compound to form such adducts underscores its potential as a carcinogen.

Cellular Signaling Pathways in this compound Toxicity

The toxic effects of this compound are mediated through the perturbation of several key cellular signaling pathways.

Oxidative Stress and the Nrf2 Pathway

The redox cycling of this compound metabolites is a major source of reactive oxygen species (ROS) within erythrocytes and other cells. This increase in ROS leads to a state of oxidative stress, characterized by an imbalance between the production of oxidants and the cell's antioxidant defense capacity. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA.

Cells respond to oxidative stress by activating protective signaling pathways, most notably the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. While this is a protective response, overwhelming or prolonged oxidative stress induced by this compound can exceed the capacity of this system, leading to cellular damage.

MAP Kinase (MAPK) Signaling

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with the induction of apoptosis. While direct evidence for this compound-induced activation of these pathways is limited, it is plausible that the oxidative stress it generates could trigger these pro-apoptotic signaling cascades.

Apoptosis Signaling

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the apoptotic program.

The cellular damage induced by this compound, including oxidative stress and DNA damage, can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which leads to the activation of the initiator caspase-9, and subsequently, the executioner caspase-3. The activation of pro-apoptotic signaling pathways, such as JNK and p38, can also contribute to the initiation of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity of this compound

| Species | Route of Exposure | LD50/LC50 Value | Reference(s) |

| Rat | Oral | 1016 mg/kg bw | [1] |

| Mouse | Oral | 256 mg/kg bw | [1] |

| Rat | Dermal | 1000 mg/kg bw | [1] |

| Cat | Dermal | 222 mg/kg bw | [2] |

| Rat | Inhalation (aerosol) | 4.2 - 6.1 mg/L (4 hours) | [1] |

| Rabbit | Dermal | >200 mg/kg bw | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Type | Assay | Endpoint | EC50/IC50 Value | Reference(s) |

| Daphnia magna | Immobilization | EC50 (24h) | 6.0 mg/L | [3] |

| Desmodesmus subspicatus | Growth inhibition | EC50 (72h) | 150 mg/L | [4] |

| Data for specific cell lines are limited |

Table 3: Dose-Response of Methemoglobin Formation in Rats (Oral Gavage)

| Dose (mg/kg bw/day for 13 weeks) | Methemoglobin Level | Reference(s) |

| 10 | Increased | [5] |

| 20 | Increased | [5] |

| 40 | Increased | [5] |

| 80 | Increased | [5] |

| 160 | Increased | [5] |

Note: Specific percentage increases were not consistently reported in the cited literature.

Table 4: Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Reference(s) |

| Cytochrome P450 | This compound | Data not available | Data not available | |

| N-acetyltransferase | This compound | Data not available | Data not available |

Note: Specific kinetic parameters for this compound metabolism by human enzymes were not found in the reviewed literature.

Experimental Protocols

Measurement of Methemoglobin in Rat Blood (Spectrophotometric Method)

This protocol is adapted from the principles of the Evelyn and Malloy method.

Materials:

-

Whole blood collected in heparinized tubes

-

Phosphate buffer (pH 6.8)

-

Saponin solution (1%)

-

Potassium ferricyanide solution

-

Potassium cyanide solution

-

Spectrophotometer

Procedure:

-

Hemolysate Preparation:

-

Mix 100 µL of whole blood with 100 µL of 1% saponin solution to lyse the red blood cells.

-

Add 6 mL of phosphate buffer (pH 6.8) and mix well.

-

-

Sample Preparation for Total Hemoglobin:

-

To a new tube, add a specific volume of the hemolysate.

-

Add potassium ferricyanide solution to convert all hemoglobin to methemoglobin.

-

Add potassium cyanide solution to convert all methemoglobin to the stable cyanmethemoglobin.

-

-

Sample Preparation for Methemoglobin:

-

To another tube, add the same volume of hemolysate.

-

Add potassium cyanide solution to convert the existing methemoglobin to cyanmethemoglobin.

-

-

Spectrophotometric Measurement:

-

Read the absorbance of the "Total Hemoglobin" sample at 540 nm.

-

Read the absorbance of the "Methemoglobin" sample at 630 nm.

-

-

Calculation:

-

The concentration of total hemoglobin and methemoglobin can be calculated using the respective extinction coefficients and the Beer-Lambert law.

-

Methemoglobin percentage is calculated as: (Methemoglobin concentration / Total Hemoglobin concentration) x 100.

-

In Vitro Cytotoxicity Assay using Primary Hepatocytes (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound in primary hepatocytes.

Materials:

-

Cryopreserved or freshly isolated primary hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Thaw and plate the primary hepatocytes on collagen-coated plates at a predetermined density.

-

Allow the cells to attach and recover for a specified period (e.g., 24 hours).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in hepatocyte culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Metabolic pathway of this compound.

Caption: Mechanism of methemoglobin formation by this compound metabolites.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The mechanism of action of this compound is multifaceted, with the induction of methemoglobinemia being the most prominent and immediate toxic effect. This is driven by its metabolic activation to reactive intermediates that disrupt the oxygen-carrying capacity of the blood. The resulting oxidative stress and cellular damage can lead to secondary toxicities, including hemolytic anemia and organ damage. Furthermore, the genotoxic potential of this compound, evidenced by the formation of DNA adducts, raises concerns about its long-term health effects, including carcinogenicity. A deeper understanding of the specific signaling pathways involved in its toxicity, particularly the interplay between oxidative stress, MAPK signaling, and apoptosis, will be crucial for a more complete risk assessment and the development of potential therapeutic interventions for this compound poisoning. This technical guide provides a solid foundation for researchers and professionals working in toxicology and drug development to further investigate the complex mechanisms of this compound toxicity.

References

Molecular structure of 2-chloroaniline

An In-depth Technical Guide to the Molecular Structure of 2-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (o-chloroaniline) is an aromatic amine and a crucial intermediate in the synthesis of a wide range of commercial products, including pharmaceuticals, dyes, pigments, and polymers. A thorough understanding of its molecular structure and physicochemical properties is essential for its effective utilization and for the development of novel synthetic pathways. This technical guide provides a consolidated overview of the molecular structure, spectroscopic characteristics, and key experimental protocols related to this compound, presented for a technical audience.

Molecular Identity and Physicochemical Properties

This compound is a colorless to pale yellow or amber liquid that may darken upon exposure to air and light.[1] Its core structure consists of a benzene ring substituted with an amino group (-NH₂) and a chlorine atom (-Cl) at adjacent (ortho) positions.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 95-51-2 | |

| Molecular Formula | C₆H₆ClN | |

| Molecular Weight | 127.57 g/mol | |

| Appearance | Colorless to pale yellow/amber liquid | [1] |

| Melting Point | -2 °C | [2] |

| Boiling Point | 208-210 °C (lit.) | |

| Density | 1.213 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.588 - 1.589 | |

| Water Solubility | 5.13 g/L at 20 °C | |

| SMILES | Nc1ccccc1Cl | |

| InChIKey | AKCRQHGQIJBRMN-UHFFFAOYSA-N |

Structural and Spectroscopic Characterization

The precise arrangement of atoms and bonds in this compound has been elucidated through various analytical techniques. While detailed crystallographic data, including specific bond lengths and angles, are available from the Cambridge Structural Database (CSD), this section summarizes key spectroscopic data used for its identification and characterization.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data / Key Observations | Reference(s) |

| ¹H NMR | Chemical Shifts (ppm) in CDCl₃: ~7.22, ~7.03, ~6.72, ~6.67 (Aromatic protons), ~3.92 (NH₂ protons) | [3][4] |

| ¹³C NMR | Data available in DMSO-d₆ and CCl₄. Aromatic carbons appear in the ~115-145 ppm range. | [5] |

| FTIR | Key Bands (cm⁻¹): ~3225 (N-H stretch), ~1490-1492 (Aromatic C=C stretch), ~1282 (C-N stretch) | [6] |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 127 | [2] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the synthesis and analysis of this compound. This section outlines established protocols.

Synthesis of this compound via Reduction of 2-Nitrochlorobenzene

A widely used industrial method for preparing this compound is the reduction of 2-nitrochlorobenzene using iron powder in an acidic medium.[7]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, charge o-nitrochlorobenzene, hydrochloric acid, water, and iron powder in a mass ratio of 1:0.017:0.33:1.

-

Reduction: Heat the reaction mixture to 90°C with agitation. The iron powder acts as the reducing agent in the presence of hydrochloric acid.

-

Separation: Upon reaction completion, transfer the mixture to a vacuum dryer. Co-distill the this compound and water under vacuum (e.g., at 130°C and -0.095 MPa) to separate them from the iron sludge.

-

Isolation: Condense the vapor. The immiscible this compound and water phases can be separated. The crude this compound forms the organic layer.

-

Purification: Subject the crude this compound to fractional distillation to yield the final product with a purity typically exceeding 99%.[7]

Caption: Workflow for the synthesis of this compound.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and quantifying impurities.[1][2]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), is used.[8]

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity solvent like methanol or ethyl acetate.[2][8]

-

Injection: Inject a small volume (e.g., 0.2 - 1 µL) of the sample into the GC inlet.[1][8]

-

Chromatographic Conditions:

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the resulting chromatogram.[1][8]

Conclusion

This guide has detailed the fundamental molecular and structural properties of this compound. The tabulated physicochemical and spectroscopic data provide a quick reference for researchers, while the outlined experimental protocols for synthesis and analysis offer practical, actionable information for laboratory and process development settings. A comprehensive understanding of these characteristics is paramount for professionals engaged in chemical synthesis and drug development involving this versatile intermediate.

References

- 1. services.bis.gov.in [services.bis.gov.in]

- 2. britiscientific.com [britiscientific.com]

- 3. This compound(95-51-2) 13C NMR [m.chemicalbook.com]

- 4. This compound(95-51-2) IR Spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloroaniline in various organic solvents. This compound is a key intermediate in the synthesis of many pharmaceuticals, dyes, and agrochemicals.[1] Its solubility is a critical parameter for process design, purification, and formulation in these industries. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

While it is widely reported that this compound is soluble in most common organic solvents, including alcohols, ethers, esters, and ketones, specific quantitative data in scientific literature is limited.[2][3][4] The principle of "like dissolves like" suggests that this compound, with its aromatic ring and a polar amino group, will exhibit good solubility in a range of solvents with varying polarities. It is miscible with alcohol and ether.[2] The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 5.13[5] |

| Water | 25 | 8.165[2] |

Note: This table will be updated as more quantitative data becomes available through ongoing research.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. Several methods can be employed to quantitatively measure the solubility of this compound in organic solvents. The following are detailed protocols for commonly used and reliable methods.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is considered the gold standard for solubility determination due to its accuracy and reliability. It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solute is essential to ensure that a saturated solution is formed.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish minus its initial tare mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or mole fraction.

-

UV-Vis Spectrophotometric Method

This method is a rapid and sensitive technique for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs in the UV-Vis region. This compound, as an aromatic amine, exhibits strong UV absorbance, making this a suitable analytical method.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method to prepare a filtered, saturated solution of this compound in the desired solvent at a constant temperature.

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same solvent, with concentrations bracketing the expected solubility.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal saturation method followed by either gravimetric or UV-Vis analysis.

Solubility Determination Workflow

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: The "like dissolves like" principle is a key determinant. Solvents with polarity similar to this compound are likely to be good solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.

-

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, and the nitrogen and chlorine atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective solvents.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how well they pack together in a solution.

References

An In-depth Technical Guide on the Early Studies and Discovery of 2-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroaniline (ortho-chloroaniline) is an important chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides. Its discovery and the development of its synthesis in the late 19th and early 20th centuries are rooted in the burgeoning field of aromatic chemistry during that era. This technical guide provides a detailed overview of the early studies on this compound, focusing on its initial synthesis, the experimental protocols of the time, and its early characterization.